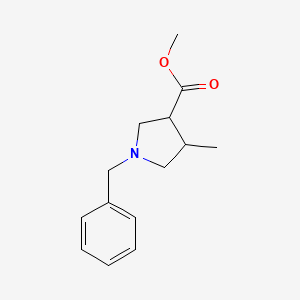

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQYKJMMAPSQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181114-98-7 | |

| Record name | 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

This guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate, a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and strategic considerations.

Introduction and Significance

Substituted pyrrolidines are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The specific target of this guide, this compound, possesses a versatile scaffold amenable to further functionalization, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of the benzyl group on the nitrogen, the methyl group at the 4-position, and the methyl carboxylate at the 3-position provides a template for exploring structure-activity relationships in various therapeutic areas.

The synthesis of such polysubstituted pyrrolidines often relies on powerful and convergent strategies. Among these, the [3+2] cycloaddition reaction of azomethine ylides stands out as a particularly elegant and efficient method for constructing the five-membered pyrrolidine ring with a high degree of stereocontrol.[2][3][4] This guide will focus on a two-step synthetic sequence commencing with the preparation of a key precursor, followed by the pivotal 1,3-dipolar cycloaddition reaction.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-stage process. The first stage involves the synthesis of the azomethine ylide precursor, N-benzylglycine ethyl ester. The second, and key, stage is the in-situ generation of the azomethine ylide from this precursor and its subsequent [3+2] cycloaddition with methyl methacrylate to construct the desired pyrrolidine ring.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-benzylglycine ethyl ester

The initial step in our synthetic sequence is the preparation of the crucial precursor, N-benzylglycine ethyl ester. This is achieved through a straightforward nucleophilic substitution reaction between benzylamine and an ethyl haloacetate.

Reaction Mechanism

The synthesis of N-benzylglycine ethyl ester proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate. This is followed by deprotonation of the resulting ammonium salt by a mild base to yield the desired secondary amine.

Experimental Protocol: Synthesis of N-benzylglycine ethyl ester

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Benzylamine | 107.15 | 43 | 0.4 |

| Ethyl bromoacetate | 167.00 | 33.4 | 0.2 |

| Diisopropylethylamine | 129.25 | 25.8 | 0.2 |

| Dichloromethane (DCM) | 84.93 | 400 mL | - |

Procedure:

-

To a 1000 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add benzylamine (43 g, 0.4 mol) and dichloromethane (250 mL).

-

Add diisopropylethylamine (25.8 g, 0.2 mol) to the stirred solution at room temperature.

-

Prepare a solution of ethyl bromoacetate (33.4 g, 0.2 mol) in dichloromethane (150 mL) and add it dropwise to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature (25-28 °C) for 4 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0-5 °C in an ice bath.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation to yield N-benzylglycine ethyl ester as a light brown oil. A patent for a similar synthesis using benzyl chloride and glycine ethyl ester suggests collecting the fraction at 142–143 °C under 10 mmHg vacuum.[6]

Part 2: Synthesis of this compound via 1,3-Dipolar Cycloaddition

The core of this synthesis lies in the [3+2] cycloaddition reaction between an in-situ generated azomethine ylide and methyl methacrylate. This reaction is a powerful tool for the construction of five-membered heterocyclic rings.[3][4]

Mechanism of the 1,3-Dipolar Cycloaddition

The reaction is initiated by the formation of an azomethine ylide from N-benzylglycine ethyl ester. In the presence of a base, the α-proton of the ester is abstracted, leading to the formation of the 1,3-dipole. This highly reactive intermediate then undergoes a concerted [3+2] cycloaddition with the electron-deficient alkene, methyl methacrylate. The regioselectivity of the addition is governed by the frontier molecular orbitals of the dipole and the dipolarophile, with the nucleophilic carbon of the ylide attacking the β-carbon of the methacrylate.

Caption: Mechanism of the 1,3-dipolar cycloaddition reaction.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| N-benzylglycine ethyl ester | 193.24 | 19.3 | 0.1 |

| Methyl methacrylate | 100.12 | 11.0 | 0.11 |

| Silver(I) acetate | 166.91 | 1.67 | 0.01 |

| Triethylamine | 101.19 | 10.1 | 0.1 |

| Toluene | 92.14 | 200 mL | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-benzylglycine ethyl ester (19.3 g, 0.1 mol), methyl methacrylate (11.0 g, 0.11 mol), and toluene (200 mL).

-

To this mixture, add silver(I) acetate (1.67 g, 0.01 mol) and triethylamine (10.1 g, 0.1 mol). The use of a silver salt as a catalyst in azomethine ylide cycloadditions has been shown to be effective.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC. While some protocols suggest room temperature or slightly elevated temperatures, refluxing in toluene is a common condition for these types of cycloadditions.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the filtrate with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Characterization

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its structure and purity.

-

Physicochemical Properties: The target compound is expected to be a colorless to pale yellow oil.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the pyrrolidine ring, the methyl group at the 4-position, and the methyl ester protons.

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, and the methyl carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₉NO₂, MW = 233.31 g/mol ).[8][9]

Conclusion

This technical guide has outlined a reliable and well-precedented two-step synthesis of this compound. The key transformation, a 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide, provides an efficient means to construct the functionalized pyrrolidine core. The detailed experimental protocols and mechanistic discussions herein are intended to provide researchers with the necessary information to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions [mdpi.com]

- 4. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Benzylglycine ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]

- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 8. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | C13H15NO3 | CID 98909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate: Synthesis, Properties, and Applications

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and synthetic compounds with significant biological activity. This five-membered nitrogen heterocycle is prized for its ability to explore three-dimensional pharmacophore space due to its sp³-hybridized nature and non-planar ring conformation, a phenomenon known as "pseudorotation". The strategic substitution of the pyrrolidine ring allows for fine-tuning of a molecule's physicochemical properties and biological target interactions. The N-benzyl group, in particular, is a common feature in bioactive molecules, often contributing to receptor binding and influencing metabolic stability.

This guide provides a comprehensive technical overview of Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate , a substituted pyrrolidine that serves as a valuable building block in organic synthesis and drug discovery. While detailed peer-reviewed literature on this specific molecule is limited, this document will consolidate the available data and provide expert insights based on the well-established chemistry of closely related analogues. We will delve into its chemical properties, plausible synthetic routes, expected spectral characteristics, and potential applications, offering a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectral Properties

Core Compound Profile

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are derived from supplier data and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₂ | |

| Molecular Weight | 233.31 g/mol | |

| CAS Number | 885958-67-8 | |

| Boiling Point | 302.2 °C at 760 mmHg (Predicted) | |

| Appearance | Colorless to light orange/yellow clear liquid (for related analogue) | |

| Stereochemistry | Commonly available as a mixture of stereoisomers (cis and trans) |

Spectral Analysis: An Inferential Approach

-

¹H NMR Spectroscopy:

-

Benzyl Group: A multiplet in the range of 7.20-7.40 ppm corresponding to the five aromatic protons of the phenyl ring. A singlet or a pair of doublets (diastereotopic protons) around 3.50-4.10 ppm for the benzylic -CH₂- group.

-

Pyrrolidine Ring: A complex series of multiplets between 2.00 and 3.80 ppm for the protons on the pyrrolidine ring. The chemical shifts will be influenced by the relative stereochemistry (cis/trans) of the methyl and carboxylate groups.

-

Methyl Ester: A sharp singlet at approximately 3.70 ppm for the -OCH₃ protons.

-

4-Methyl Group: A doublet around 1.00-1.20 ppm, coupled to the proton at the C4 position.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A resonance in the range of 170-175 ppm for the ester carbonyl.

-

Aromatic Carbons: Signals between 127 and 138 ppm for the phenyl group carbons.

-

Benzylic Carbon: A peak around 60-65 ppm for the benzylic -CH₂- carbon.

-

Pyrrolidine Ring Carbons: Resonances in the aliphatic region (approximately 30-60 ppm).

-

Methyl Ester Carbon: A signal around 52 ppm for the -OCH₃ carbon.

-

4-Methyl Carbon: A peak in the upfield region, typically around 15-20 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong absorption band around 1730-1740 cm⁻¹ characteristic of the ester carbonyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C-O Stretch: An absorption in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): An expected peak at m/z = 233.

-

Key Fragmentation Pattern: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), is a characteristic feature of N-benzyl compounds.

-

Synthesis and Reaction Chemistry

Strategic Approaches to the Pyrrolidine Core

The synthesis of substituted pyrrolidines like this compound can be approached through several established methodologies. A common and effective strategy involves the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene. This method allows for the stereocontrolled construction of the pyrrolidine ring.

An alternative and widely used approach is the Michael addition, which can be performed enantioselectively using organocatalysis to synthesize substituted pyrrolidine-3-carboxylic acid derivatives.

The logical workflow for a plausible synthesis of the target molecule is outlined below:

Caption: Plausible synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of the target compound, adapted from established procedures for similar molecules. This protocol is for illustrative purposes and would require optimization.

Step 1: Synthesis of the Michael Adduct

-

To a solution of methyl crotonate (1.0 eq) in a suitable solvent such as acetonitrile, add benzylamine (1.1 eq).

-

The reaction can be catalyzed by a Lewis acid or allowed to proceed at room temperature or with gentle heating.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization and Esterification

-

The Michael adduct is then subjected to a cyclization reaction. This can often be achieved by treating the intermediate with a suitable base to facilitate intramolecular ring closure.

-

Alternatively, a Dieckmann condensation approach could be employed if a suitable diester precursor is used.

-

If the carboxylic acid is formed, esterification can be achieved by reacting the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

-

The final product, this compound, would be purified by vacuum distillation or column chromatography.

Reactivity Profile

The chemical reactivity of this compound is dictated by its key functional groups: the tertiary amine, the methyl ester, and the N-benzyl group.

-

Tertiary Amine: The nitrogen atom is nucleophilic and basic, although less so than a non-acylated pyrrolidine due to steric hindrance from the benzyl group. It can be quaternized with alkyl halides.

-

Methyl Ester: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol.

-

N-Benzyl Group: The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C), which would yield methyl 4-methylpyrrolidine-3-carboxylate. This de-benzylation is a common synthetic step to deprotect the nitrogen atom for further functionalization.

Caption: Key chemical transformations of the title compound.

Applications in Research and Drug Discovery

Substituted pyrrolidines are a privileged scaffold in drug discovery, appearing in over 20 FDA-approved drugs. They are key components in a wide range of therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-IV), kinase inhibitors, and central nervous system agents.

This compound, as a functionalized building block, is of significant interest for the following reasons:

-

Scaffold for Library Synthesis: It provides a ready-made core structure that can be elaborated at several positions. The ester can be converted to an amide, the N-benzyl group can be removed to allow for N-functionalization, and the pyrrolidine ring itself can be further modified. This makes it an ideal starting point for generating libraries of related compounds for high-throughput screening.

-

Development of CNS-Active Agents: The N-benzylpyrrolidine motif is found in compounds designed to treat neurodegenerative diseases like Alzheimer's. These scaffolds have been shown to interact with targets such as acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). The stereochemistry of the substituents on the pyrrolidine ring is often crucial for biological activity.

-

Anticonvulsant and Antidiabetic Research: Derivatives of N-benzylpyrrolidine have been investigated for their anticonvulsant properties. Additionally, the pyrrolidine core is present in antidiabetic drugs, and N-acetylpyrrolidine derivatives have shown inhibitory activity against α-glucosidase and α-amylase.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the known hazards of related compounds such as N-benzylpyrrolidine and other ester-containing heterocycles, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

-

In Case of Exposure: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. While specific, in-depth studies on this particular molecule are not abundant in the public domain, its chemical properties and reactivity can be reliably inferred from the extensive body of research on related N-benzylpyrrolidine

Introduction: The Pyrrolidine-3-Carboxylate Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Pyrrolidine-3-Carboxylates

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[2] Among its derivatives, substituted pyrrolidine-3-carboxylates, also known as β-proline derivatives, have emerged as particularly valuable building blocks for developing novel therapeutic agents.[3] The stereochemistry and substitution pattern around this core structure can be finely tuned to modulate biological activity, leading to compounds with a wide range of pharmacological effects, including anticancer, antiviral, and neuroprotective properties.[2][4]

This guide provides a comprehensive overview of the diverse biological activities of substituted pyrrolidine-3-carboxylates. We will delve into their mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Anticancer Activity: Targeting Cell Proliferation and Survival

The pyrrolidine framework is a cornerstone in the design of novel anti-proliferative agents.[4] Derivatives of pyrrolidine-3-carboxylate have demonstrated significant cytotoxicity against a variety of cancer cell lines, acting through diverse mechanisms including cell cycle arrest and induction of apoptosis.[5][6]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer efficacy of these compounds is highly dependent on the nature and position of substituents on the pyrrolidine ring. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives showed that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity against human A549 lung cancer cells.[7][8] In another study, polysubstituted pyrrolidines bearing trifluoromethyl (CF₃) groups on an attached phenyl ring exhibited potent inhibitory effects against ten different cancer cell lines, with IC₅₀ values in the low micromolar range.[5][6] Specifically, compound 3k from this series was shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in HCT116 and HL60 cells in a time- and dose-dependent manner.[5][6]

The general workflow for identifying and validating such compounds follows a multi-stage process, from initial high-throughput screening to detailed mechanistic studies.

Data Summary: In Vitro Anticancer Activity

The following table summarizes the inhibitory activity of representative substituted pyrrolidine derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Polysubstituted Pyrrolidines | 3h (R¹=H, R²=CF₃, R³=Et) | HCT116 (Colon) | 4.1 | [6] |

| Polysubstituted Pyrrolidines | 3k (R¹=CF₃, R²=H, R³=Et) | HCT116 (Colon) | 2.9 | [5] |

| Polysubstituted Pyrrolidines | 3k (R¹=CF₃, R²=H, R³=Et) | HL60 (Leukemia) | 3.5 | [5] |

| Pyrrolidinone-Hydrazones | Derivative with 5-nitrothiophene | PPC-1 (Prostate) | 2.5 - 20.2 | [9] |

| Pyrrolidone Derivatives | 1,3,4-oxadiazolethione deriv. | A549 (Lung) | Reduces viability to 28% at 100 µM | [7][8] |

| Pyrrolidone Derivatives | 4-aminotriazolethione deriv. | A549 (Lung) | Reduces viability to 29.6% at 100 µM | [7][8] |

Experimental Protocol: Cell Viability Assessment (CellTiter-Glo®)

This protocol outlines a robust method for determining the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity. It is a common primary assay for screening compound libraries for anticancer activity.

Causality Statement: This assay is chosen for its high sensitivity, simplicity (single reagent addition), and its direct correlation of luminescent signal to the number of metabolically active (viable) cells. A decrease in ATP signifies cytotoxic or cytostatic effects of the test compound.

Methodology:

-

Cell Seeding: Plate cancer cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted pyrrolidine-3-carboxylate derivatives in culture medium. Add the compounds to the wells, ensuring each concentration is tested in triplicate. Include vehicle-only controls (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Add an equal volume of CellTiter-Glo® Reagent to each well (e.g., 100 µL). Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, the concentration at which the compound inhibits 50% of cell viability.

Antiviral Activity: Inhibiting Viral Replication

The pyrrolidine scaffold is present in several potent antiviral agents.[10] Its derivatives have been developed to target key viral proteins, such as neuraminidase in the influenza virus, thereby preventing viral replication and propagation.[10][11]

Mechanism of Action: Neuraminidase Inhibition

Influenza neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of progeny virions from infected cells.[10] Pyrrolidine-3-carboxylate derivatives can be designed as sialic acid mimics that fit into the highly conserved active site of the neuraminidase enzyme. This binding event blocks the enzyme's function, causing newly formed viral particles to aggregate on the cell surface and preventing their release and subsequent infection of other cells.[10][11]

Experimental Protocol: Antiviral Activity Assay

Evaluating the antiviral efficacy of candidate compounds requires a cell-based assay that models the viral infection cycle.[12][13]

Causality Statement: This protocol is designed to quantify the ability of a compound to inhibit viral replication. By measuring the reduction in viral titer or cytopathic effect (CPE), one can directly assess the compound's antiviral potency. The cytotoxicity test is crucial to ensure that the observed antiviral effect is not merely a result of the compound killing the host cells.[12]

Methodology:

-

Host Cell Culture: Select a suitable host cell line for the target virus (e.g., MDCK cells for influenza). Culture the cells in 96-well plates until they form a confluent monolayer.[14]

-

Cytotoxicity Assessment: In a parallel plate, determine the cytotoxicity of the pyrrolidine derivatives on the host cells using an MTT or CellTiter-Glo® assay to identify the non-toxic concentration range.

-

Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Inoculate the cells with a predetermined titer of the virus. Allow the virus to adsorb for 1 hour at 37°C.[12]

-

Compound Treatment: After adsorption, remove the viral inoculum. Add culture medium containing serial dilutions of the test compounds (at non-toxic concentrations). Include a positive control (a known antiviral drug) and a negative control (virus only).

-

Incubation: Incubate the plates at 37°C for 48-72 hours, or until a significant cytopathic effect is observed in the virus control wells.

-

Quantification of Antiviral Activity:

-

CPE Reduction Assay: Observe the cells under a microscope and score the degree of CPE. The concentration that reduces CPE by 50% is the EC₅₀ (50% effective concentration).

-

Virus Titer Assay (e.g., Plaque Assay): Collect the supernatant from each well. Perform serial dilutions and use them to infect fresh cell monolayers to quantify the amount of infectious virus produced (plaque-forming units per mL).

-

-

Data Analysis: Calculate the EC₅₀ from the dose-response curve. Determine the Selectivity Index (SI) by dividing the 50% cytotoxic concentration (CC₅₀) by the EC₅₀. A higher SI value indicates a more promising safety and efficacy profile.

Neuroprotective Activity

Certain substituted pyrrolidines have demonstrated significant potential in protecting neurons from damage associated with excitotoxicity, oxidative stress, and ischemia.[15][16] This makes them attractive candidates for treating neurodegenerative diseases and acute brain injury.

Mechanism of Action: Attenuating Excitotoxicity and Oxidative Stress

One key mechanism of neuronal damage, particularly in stroke, is excitotoxicity, which is often initiated by the overactivation of N-methyl-D-aspartate (NMDA) receptors by glutamate.[17] This leads to excessive calcium influx, triggering downstream apoptotic pathways. Some pyrrolidine dicarboxylates can modulate glutamate receptor activity or inhibit glutamate uptake, thereby reducing excitotoxic damage.[15][17]

Furthermore, compounds like pyrrolidine dithiocarbamate (PDTC) act as potent antioxidants and anti-inflammatory agents.[16][18] PDTC has been shown to provide neuroprotection by reducing lipid oxidative stress and inhibiting the pro-inflammatory transcription factor NF-κB.[16] It may also activate pro-survival signaling pathways like the Akt-GSK-3β pathway, further protecting neurons from apoptotic cell death.[18]

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay

This in vitro assay simulates the conditions of ischemic stroke, providing a robust platform for screening neuroprotective compounds.[19][20]

Causality Statement: OGD mimics the core pathological features of ischemia—lack of oxygen and glucose—which are the primary triggers of neuronal cell death in stroke.[19] A compound's ability to preserve cell viability in this model is a strong indicator of its potential as a neuroprotective agent for ischemic injury.

Methodology:

-

Neuronal Culture: Culture primary cortical or hippocampal neurons in multi-well plates until mature.

-

Pre-treatment: Incubate the neurons with various concentrations of the test pyrrolidine-3-carboxylate derivatives for a specified duration (e.g., 1-2 hours) before inducing OGD.

-

Induction of OGD:

-

Wash the cells with a glucose-free medium (e.g., deoxygenated Earle's Balanced Salt Solution).

-

Place the culture plates into a hypoxic chamber (e.g., with an atmosphere of 95% N₂ / 5% CO₂) for a duration that causes significant cell death in control wells (e.g., 60-90 minutes).

-

-

Reoxygenation: Remove the plates from the chamber and replace the OGD medium with normal, glucose-containing culture medium (with or without the test compound, depending on the experimental design).

-

Post-OGD Incubation: Return the cells to a standard incubator (37°C, 5% CO₂) for 24 hours.

-

Assessment of Neuronal Viability: Quantify cell death/viability using methods such as:

-

MTT Assay: Measures mitochondrial reductase activity in living cells.[15]

-

LDH Assay: Measures lactate dehydrogenase released from damaged cells into the culture medium.

-

Live/Dead Staining: Use fluorescent markers like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for direct visualization and quantification by microscopy.[15]

-

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration compared to the OGD-only control.

Conclusion and Future Perspectives

Substituted pyrrolidine-3-carboxylates represent a highly versatile and promising class of molecules in the field of drug discovery. Their inherent stereochemical complexity and the amenability of the scaffold to diverse functionalization allow for the fine-tuning of biological activity against a wide array of therapeutic targets. The potent anticancer, antiviral, and neuroprotective activities highlighted in this guide underscore the immense potential of this chemical class.

Future research will likely focus on several key areas. The development of more efficient and stereoselective synthetic methods will be crucial for accessing novel and complex derivatives.[21][22][23] Advances in computational chemistry and machine learning can accelerate the design of compounds with improved potency and selectivity by better predicting structure-activity relationships.[24] Furthermore, exploring these compounds as inhibitors for other enzyme classes and receptors remains a fertile ground for discovery. As our understanding of disease pathology deepens, the adaptable nature of the substituted pyrrolidine-3-carboxylate scaffold ensures it will remain a cornerstone of medicinal chemistry for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]

- 13. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Best practices for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]

- 15. Strategies for neuroprotection against L-trans-2,4-pyrrolidine dicarboxylate-induced neuronal damage during energy impairment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]

Navigating the Pyrrolidine Scaffold: A Technical Guide to the Structural Analogs of Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrrolidine Core in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, represents a cornerstone of many biologically active molecules and approved pharmaceuticals.[1] Its inherent three-dimensionality allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. This guide delves into the structural analogs of a specific, synthetically versatile pyrrolidine derivative, Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate, exploring its synthetic landscape, structure-activity relationships, and potential therapeutic applications. By understanding the nuances of its analogs, researchers can unlock new avenues for the design of novel therapeutics. The core structure, this compound, is a recognized chemical entity with the CAS number 885958-67-8.[2][3] A specific stereoisomer, methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate, is also documented under CAS number 1821770-21-1.[4][5]

Strategic Synthesis of the 3,4-Disubstituted Pyrrolidine Scaffold

The synthesis of 3,4-disubstituted pyrrolidines, such as the core topic molecule, requires careful control of stereochemistry. Several powerful synthetic strategies can be employed to construct this scaffold, each with its own advantages in terms of efficiency and stereoselectivity.

Key Synthetic Methodologies:

-

[3+2] Dipolar Cycloaddition: This is a classical and highly effective method for constructing five-membered rings.[2][6] It involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). The stereochemistry of the resulting pyrrolidine can often be controlled by the choice of starting materials and catalysts. For the synthesis of the title compound's core, a substituted alkene bearing the methyl and carboxylate groups would react with an azomethine ylide generated from benzylamine and a formaldehyde equivalent. Green protocols for these reactions are increasingly being developed, utilizing solvents like ionic liquids or even water to enhance reaction rates and yields.[3]

-

Michael Addition: This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of 4-methylpyrrolidine-3-carboxylates, an organocatalytic enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate can be a key step.[7][8][9] Subsequent reduction and cyclization would yield the desired pyrrolidine ring with control over the stereocenters at the 3 and 4 positions.

-

Functionalization of Proline and its Derivatives: Chiral pool synthesis starting from readily available amino acids like proline or 4-hydroxyproline is a common strategy for accessing enantiomerically pure pyrrolidine derivatives. Through a series of functional group manipulations, including esterification, reduction, and substitution reactions, the desired 1-benzyl-4-methyl-3-carboxylate substitution pattern can be achieved.

Below is a generalized workflow for the synthesis of the pyrrolidine core, highlighting key decision points for the medicinal chemist.

Caption: Synthetic pathways to 3,4-disubstituted pyrrolidines.

Structure-Activity Relationships (SAR) of Pyrrolidine Analogs

While specific SAR data for the 4-methyl analog of the title compound is not extensively published, we can infer potential trends from related pyrrolidine derivatives. The biological activity of these compounds is highly dependent on the nature and stereochemistry of the substituents on the pyrrolidine ring.

| Position of Substitution | General Observations from Related Analogs | Potential Impact on Activity |

| N1-Substituent (Benzyl Group) | The N-benzyl group is a common feature in many biologically active pyrrolidines. It can participate in hydrophobic and π-stacking interactions with protein targets. | Modifications to the phenyl ring of the benzyl group (e.g., introduction of halogens, methoxy groups) can modulate potency and selectivity. |

| C3-Substituent (Methyl Carboxylate) | The ester functionality is a key hydrogen bond acceptor and can influence pharmacokinetic properties such as cell permeability and metabolic stability. | Conversion of the ester to a carboxylic acid or an amide can significantly alter the compound's polarity and interaction with target proteins. |

| C4-Substituent (Methyl Group) | The size and lipophilicity of the C4-substituent can impact binding affinity and selectivity. | Varying the alkyl group at this position (e.g., ethyl, propyl, cyclopropyl) or introducing polar functional groups would be a critical step in optimizing biological activity. |

| Stereochemistry at C3 and C4 | The relative stereochemistry (cis vs. trans) of the substituents at the 3 and 4 positions is often crucial for biological activity, as it dictates the overall shape of the molecule and its fit within a binding pocket. | Stereoselective synthesis is paramount to isolate and evaluate the activity of individual stereoisomers. |

Potential Therapeutic Applications and Biological Evaluation

Derivatives of the 1-benzylpyrrolidine scaffold have been investigated for a range of therapeutic applications, primarily targeting the central nervous system. For instance, novel 1-benzyl-4-(...)-pyrrolidin-2-ones have been synthesized and evaluated as potential nootropic agents, with some compounds showing promising activity in animal models of amnesia.[10]

The biological evaluation of new analogs would typically involve a tiered approach:

-

In Vitro Screening: Initial assessment of the compounds' activity against a panel of relevant biological targets (e.g., enzymes, receptors) and cell-based assays to determine potency and cytotoxicity.[11]

-

In Vivo Studies: Promising candidates from in vitro screening would be advanced to animal models to evaluate their efficacy, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and preliminary safety profiles.[12]

The following diagram illustrates a typical workflow for the biological evaluation of novel pyrrolidine analogs.

Caption: Workflow for biological evaluation of pyrrolidine analogs.

Experimental Protocols

General Protocol for 1,3-Dipolar Cycloaddition

This protocol provides a general framework for the synthesis of the pyrrolidine core via a 1,3-dipolar cycloaddition reaction. Note: This is a generalized procedure and may require optimization for specific substrates.

-

Generation of the Azomethine Ylide:

-

To a solution of an α-amino acid (e.g., sarcosine, 1.0 eq) and an aldehyde (e.g., paraformaldehyde, 1.1 eq) in a suitable solvent (e.g., toluene or ionic liquid), heat the mixture to reflux (typically 80-110 °C) for 1-2 hours to facilitate the in situ generation of the azomethine ylide via decarboxylation.[3][6]

-

-

Cycloaddition Reaction:

-

To the solution containing the generated azomethine ylide, add the dipolarophile (e.g., a substituted alkene, 1.0 eq).

-

Continue to heat the reaction mixture at reflux for an additional 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolidine derivative.

-

Characterization Techniques

The structural elucidation of the synthesized analogs is performed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and stereochemistry of the compounds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of the ester, C-N of the amine).

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse libraries of these compounds. Future research should focus on the stereoselective synthesis of a wide range of analogs with systematic variations at the N1, C3, and C4 positions. Comprehensive biological evaluation of these compounds will be crucial in elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical development, particularly in the realm of central nervous system disorders.

References

- 1. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]

- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 3. echemi.com [echemi.com]

- 4. methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, docking, and biological evaluation of novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones as potential nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The in vivo and in vitro metabolism and the detectability in urine of 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (MDPBP), a new pyrrolidinophenone-type designer drug, studied by GC-MS and LC-MS(n.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prominently featured in a plethora of natural products and FDA-approved pharmaceuticals.[1] Its significance stems from a unique combination of structural and physicochemical properties, including its inherent three-dimensionality, conformational flexibility, and capacity for stereochemical diversity.[2][3] This guide provides a comprehensive technical overview of the pyrrolidine scaffold, delving into its fundamental physicochemical advantages, diverse synthetic strategies for its construction and functionalization, and its multifaceted roles in targeting a wide array of biological pathways. We will explore its application in several key therapeutic areas through the lens of established drugs and clinical candidates, supported by quantitative data and detailed mechanistic insights. This document is intended to serve as a valuable resource for professionals engaged in the design and development of novel therapeutics, offering both foundational knowledge and practical insights into the exploitation of this versatile chemical motif.

The Physicochemical and Structural Advantages of the Pyrrolidine Scaffold

The prevalence of the pyrrolidine motif in successful drug candidates is not arbitrary; it is a direct consequence of its advantageous physicochemical and structural properties that make it an ideal building block for interacting with complex biological targets.[1]

-

Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic systems, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a distinct three-dimensional and globular shape.[1][2][3] This non-planarity, a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, enabling the precise spatial orientation of substituents to match the topographical features of a protein's binding site.[2][3]

-

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereogenic centers, leading to a rich stereochemical diversity. This is a critical feature in drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities, potencies, and toxicological profiles due to their differential interactions with chiral biological macromolecules.[2][3]

-

Improved Physicochemical Properties: The incorporation of a pyrrolidine ring can significantly influence a molecule's physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, enhancing interactions with biological targets. Furthermore, the introduction of this heterocyclic scaffold can improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for the clinical success of a drug candidate.[2]

-

Synthetic Tractability: The pyrrolidine ring can be synthesized and functionalized through a variety of robust and well-established chemical methodologies. This synthetic accessibility allows for the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic parameters.

Synthetic Strategies for Pyrrolidine Ring Construction

The construction of the pyrrolidine core is a well-trodden path in organic synthesis, with several powerful and stereoselective methods at the disposal of medicinal chemists. Two primary strategies are commonly employed: the functionalization of pre-existing chiral pyrrolidine rings and the de novo construction of the ring from acyclic precursors.[2][3]

Functionalization of Chiral Pool Pyrrolidines

A common and efficient approach involves starting with readily available and optically pure pyrrolidine derivatives, such as the amino acids L-proline and 4-hydroxy-L-proline.[4] These serve as versatile chiral building blocks that can be elaborated into more complex drug molecules. For instance, the synthesis of many drugs begins with the reduction of proline to (S)-prolinol.[4]

De Novo Synthesis: The 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a cornerstone of pyrrolidine synthesis, offering a high degree of regio- and stereocontrol.[5][6] This powerful transformation allows for the rapid assembly of densely substituted pyrrolidines from simple acyclic precursors.[5] Metal-catalyzed asymmetric versions of this reaction have been extensively developed, providing enantioselective access to a wide range of chiral pyrrolidine derivatives.[7]

Experimental Protocol: Synthesis of a Substituted Pyrrolidine via KF/Al₂O₃ Mediated 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a polysubstituted pyrrolidine derivative using a solid-supported base, which offers advantages in terms of milder reaction conditions and simplified work-up.[1]

Materials:

-

α-Imino ester (1a)

-

Electron-deficient dipolarophile (e.g., N-phenylmaleimide, 2d)

-

KF/Al₂O₃ (potassium fluoride on alumina)

-

Dry acetonitrile

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Preparation of the Catalyst: Prepare KF/Al₂O₃ by adding a solution of KF in water to activated neutral alumina, followed by drying in an oven at 120 °C for 48 hours.

-

Reaction Setup: To a stirred solution of the α-imino ester (1a, 1 mmol) and the dipolarophile (2d, 1.2 mmol) in dry acetonitrile (10 mL), add KF/Al₂O₃ (0.5 g).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (typically 2-4 hours), filter the reaction mixture to remove the solid catalyst. Wash the solid residue with acetonitrile.

-

Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrrolidine cycloadduct.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and stereochemistry.[1]

Therapeutic Applications of the Pyrrolidine Scaffold

The versatility of the pyrrolidine scaffold is evident in its widespread application across numerous therapeutic areas. Its ability to present functional groups in a well-defined three-dimensional arrangement allows it to interact with a diverse range of biological targets with high affinity and selectivity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A significant number of DPP-4 inhibitors, used for the treatment of type 2 diabetes, feature a pyrrolidine ring. These inhibitors often contain a 2-cyanopyrrolidine moiety which is crucial for their mechanism of action.[8] The pyrrolidine ring typically binds to the S1 pocket of the DPP-4 enzyme.[9][10]

| Compound | Pyrrolidine Derivative | IC₅₀ (nM) | Reference |

| Vildagliptin | 2-Cyanopyrrolidine | ~50 | [11] |

| Saxagliptin | 2-Cyanopyrrolidine | ~50 | [12] |

| Compound 2f (Thiosemicarbazone) | Chromone-based | 1.266 | [13] |

| Pyrrolidine Sulfonamide (B-XI) | Sulfonamide | 11,320 (11.32 µM) | [11] |

| 2-Benzyl-pyrrolidine derivative (2) | Benzyl-pyrrolidine | 1,100 (1.1 µM) | [8] |

Anticancer Agents

The pyrrolidine scaffold is a key structural component in a wide variety of anticancer agents.[9][14] These compounds exert their effects through diverse mechanisms, including the inhibition of kinases, targeting of chemokine receptors, and induction of apoptosis.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target | Reference |

| Spiropyrrolidine-thiazolo-oxindole (43b) | HepG2 (Liver) | 0.80 | - | [15] |

| Thiosemicarbazone pyrrolidine–copper(II) complex (37a) | SW480 (Colon) | 0.99 | - | [15] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | - | [16] |

| Pyrrolidine-based CXCR4 Antagonist (46) | - | 0.079 | CXCR4 Antagonist | [3][17] |

The chemokine receptor CXCR4 and its ligand CXCL12 play a pivotal role in tumor progression and metastasis.[18][19][20] Pyrrolidine-based antagonists of CXCR4 have shown promise in inhibiting cancer cell migration and metastasis.[17]

Caption: CXCR4 signaling pathway in cancer metastasis.

Antiviral Agents

The pyrrolidine scaffold is present in several antiviral drugs, targeting various viral proteins and replication mechanisms.[21] For instance, some pyrrolidine-containing compounds have been identified as potent inhibitors of the main protease (MPro) of coronaviruses, a crucial enzyme for viral replication.[22]

-

Telaprevir: A peptidomimetic containing a pyrrolidine ring, used in the treatment of Hepatitis C. It inhibits the NS3/4A serine protease.[21]

-

Ombitasvir: Another anti-Hepatitis C drug that incorporates a pyrrolidine moiety. It targets the NS5A protein, which is essential for viral replication.[21]

-

Pyrrolidine Dithiocarbamate (PDTC): This compound has shown potent antiviral activity against human rhinoviruses (HRV) and poliovirus by interfering with viral protein expression.[23][24][25]

Central Nervous System (CNS) Active Agents

The ability of the pyrrolidine scaffold to cross the blood-brain barrier and interact with CNS targets has led to its incorporation into numerous drugs for neurological and psychiatric disorders.

-

Racetams: A class of nootropic drugs, such as piracetam, that contain a pyrrolidone (a pyrrolidine derivative) ring and are used to treat cognitive impairment.

-

Tofacitinib: An inhibitor of Janus kinases (JAKs) used in the treatment of rheumatoid arthritis, which also has implications for neuroinflammatory conditions.[2][26][27]

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in inflammation and immunity.[10][28][29] Tofacitinib, which contains a pyrrolidine-like core, exerts its therapeutic effect by inhibiting JAKs, thereby blocking the downstream signaling cascade.[26][30][31]

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]

- 8. oatext.com [oatext.com]

- 9. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. researchgate.net [researchgate.net]

- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antiviral Effects of Pyrrolidine Dithiocarbamate on Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [PDF] Antiviral Effects of Pyrrolidine Dithiocarbamate on Human Rhinoviruses | Semantic Scholar [semanticscholar.org]

- 26. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 27. wjgnet.com [wjgnet.com]

- 28. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 29. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. ard.bmj.com [ard.bmj.com]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique stereochemical and physicochemical properties, including its sp³-hybridized nature and the phenomenon of "pseudorotation," grant it the ability to extensively explore pharmacophore space and present substituents in precise three-dimensional orientations.[1][2][4] This guide provides a comprehensive exploration of the discovery and history of novel pyrrolidine derivatives, detailing the evolution of synthetic strategies, from classical condensations to modern asymmetric methodologies. Through case studies of prominent drug classes, we will examine the intricate structure-activity relationships (SAR) and mechanisms of action that underscore the therapeutic success of these compounds. This document serves as a technical resource, offering detailed experimental protocols and data-driven insights to inform and guide the design and development of next-generation pyrrolidine-based therapeutics.

Introduction: The Enduring Significance of the Pyrrolidine Core

The pyrrolidine motif is a recurring structural feature in a vast array of natural products, alkaloids, and, most notably, synthetic pharmaceuticals.[3][5][6] Its prevalence is not coincidental but rather a testament to its remarkable versatility and favorable pharmacological properties. Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring's non-planar, flexible conformation allows for the creation of up to 16 different stereoisomers from a fully substituted ring, providing a rich landscape for stereochemical optimization in drug design.[1][2] This conformational flexibility, combined with the basicity of the nitrogen atom, allows pyrrolidine-containing molecules to engage in a wide range of biological interactions, including hydrogen bonding and salt-bridge formation, which are critical for target binding.

The therapeutic landscape is replete with successful drugs built upon the pyrrolidine framework, spanning a multitude of disease areas.[3][5] Well-known examples include the antihypertensives Captopril and Enalapril, the antibacterial agent Clindamycin, the antihistamine Clemastine, and the nootropic Aniracetam.[3][5][7] More recent FDA approvals in 2022, such as Daridorexant (for insomnia), Pacritinib (a JAK-2 inhibitor), and Futibatinib (an FGFR-4 inhibitor), further underscore the continued relevance and therapeutic potential of this remarkable scaffold.[3][5]

Historical Perspective and the Evolution of Synthetic Strategies

The journey of pyrrolidine synthesis has evolved from classical methods, often requiring harsh conditions, to highly sophisticated and stereoselective modern techniques that offer precise control over the final molecular architecture.

Classical Approaches: The Paal-Knorr Synthesis

One of the earliest and most fundamental methods for constructing the pyrrole ring, which can be subsequently reduced to pyrrolidine, is the Paal-Knorr synthesis, first reported in 1884.[8][9] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[8][10][11]

The causality behind this reaction's success lies in the electrophilicity of the carbonyl carbons and the nucleophilicity of the amine. The acidic catalyst serves to protonate a carbonyl group, activating it for nucleophilic attack by the amine to form a hemiaminal intermediate.[8][12] An intramolecular cyclization follows, as the nitrogen attacks the second carbonyl group. The final step is a dehydration cascade, which drives the reaction towards the formation of the stable aromatic pyrrole ring.[8][12] While foundational, this method's application can be limited by the availability of the 1,4-dicarbonyl starting materials and the often harsh reaction conditions.[10]

Caption: Paal-Knorr synthesis mechanism.

Modern Methodologies: Precision and Stereocontrol

The demand for enantiomerically pure pharmaceuticals has driven the development of advanced, stereoselective synthetic methods. These modern techniques provide exquisite control over the three-dimensional arrangement of atoms, a critical factor for optimizing drug-target interactions.

1,3-Dipolar Cycloaddition: This powerful reaction has become a cornerstone of modern pyrrolidine synthesis.[13] It involves the reaction of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, usually an alkene.[1][13][14] The concerted, pericyclic nature of this [3+2] cycloaddition allows for the simultaneous formation of two new carbon-carbon bonds and up to four stereocenters with a high degree of stereocontrol.[13][15] The azomethine ylides are often generated in situ from the decarboxylative condensation of an α-amino acid with an aldehyde or ketone.[14][16] This method's versatility and stereospecificity make it an invaluable tool for creating complex, densely functionalized pyrrolidine scaffolds.[14][15][17]

Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has revolutionized the synthesis of enantiopure pyrrolidines.[18][19][20] Chiral phosphoric acids, for instance, have been successfully employed to catalyze enantioselective intramolecular aza-Michael cyclizations, yielding highly enantioenriched pyrrolidines.[20][21] Another strategy involves the use of readily available chiral auxiliaries, such as tert-butylsulfinamide, to direct the stereochemical outcome of cyclization reactions.[19] These asymmetric strategies are crucial for producing single-enantiomer drugs, as different stereoisomers can have vastly different biological activities and safety profiles.[1][2]

Case Studies: Pyrrolidine Derivatives in Modern Medicine

The versatility of the pyrrolidine scaffold is best illustrated by its successful application in diverse therapeutic areas. Here, we explore two prominent examples: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for diabetes and antiviral agents for Hepatitis C.

DPP-4 Inhibitors: A New Paradigm in Diabetes Management

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels by stimulating insulin secretion.[22] Inhibition of DPP-4 prolongs the action of these hormones, providing an effective strategy for managing type 2 diabetes.[22][23] Several highly successful DPP-4 inhibitors, known as "gliptins," feature a pyrrolidine core that acts as a mimic of the natural proline substrate.[22][24]

Vildagliptin and Saxagliptin: These drugs are prime examples of structure-based drug design. The pyrrolidine ring, particularly with a cyano group at the 2-position (a (S)-cyanopyrrolidine scaffold), has proven to be a key pharmacophore for potent DPP-4 inhibition.[24][25] The nitrile group forms a covalent, yet reversible, interaction with a key serine residue (Ser630) in the active site of the DPP-4 enzyme. This choice of a reversible covalent inhibitor is a deliberate design feature to balance high potency with a favorable safety profile, avoiding the potential toxicity associated with irreversible inhibitors. The rest of the molecule is optimized to form non-covalent interactions with other residues in the enzyme's active site, enhancing binding affinity and selectivity.[25]

| Drug | Core Scaffold | Key Interacting Group | IC₅₀ (DPP-4) |

| Vildagliptin | (S)-Cyanopyrrolidine | Nitrile (-CN) | ~3.5 nM |

| Saxagliptin | (S)-Cyanopyrrolidine | Nitrile (-CN) | ~0.6 nM |

| Sitagliptin | (Trifluoromethyl)piperidine | N/A (Non-covalent) | ~18 nM |

Data compiled from various sources for comparative purposes. Actual values may vary.

Caption: Workflow for DPP-4 inhibitor discovery.

Antiviral Agents: Targeting Hepatitis C Virus (HCV)

The pyrrolidine scaffold has also been instrumental in the development of potent antiviral drugs, particularly for the treatment of chronic Hepatitis C.[26] Many of these drugs are inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[26][27]

Grazoprevir and Voxilaprevir: These second-generation HCV protease inhibitors incorporate a complex, multi-substituted pyrrolidine core.[26] The synthesis of these molecules is a multi-step process that often starts from chiral precursors like Boc-protected trans-4-hydroxy-L-proline.[26] The rigid, three-dimensional structure imparted by the pyrrolidine ring is critical for precisely positioning the pharmacophoric elements within the complex active site of the NS3/4A protease. This precise fit is a key determinant of their high potency and selectivity, leading to highly effective antiviral therapies with fewer side effects than earlier treatments.[26][27] The development of these agents highlights the power of leveraging a "privileged scaffold" and decorating it with functional groups to achieve highly specific and potent biological activity.[26]

Experimental Protocols and Characterization

The integrity of any claim for a novel compound rests on rigorous, reproducible synthesis and unambiguous characterization.

Protocol: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

This protocol is a representative example of a modern, stereoselective method for synthesizing functionalized pyrrolidines, adapted from methodologies described in the literature.[14][15]

Objective: To synthesize an enantioenriched, substituted pyrrolidine via a silver-catalyzed 1,3-dipolar cycloaddition.

Materials:

-

N-benzylideneglycine methyl ester (azomethine ylide precursor)

-

N-cinnamyl-N-benzyl-p-toluenesulfonamide (dipolarophile)

-

Silver Acetate (AgOAc)

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the dipolarophile (1.0 mmol), the azomethine ylide precursor (1.2 mmol), and Silver Acetate (0.1 mmol, 10 mol%).

-

Solvent and Base Addition: Add anhydrous toluene (10 mL) via syringe, followed by the addition of triethylamine (1.2 mmol). The base is crucial for the in situ generation of the azomethine ylide.

-

Reaction Execution: Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (dipolarophile) is consumed (typically 8-12 hours).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver catalyst. Rinse the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure pyrrolidine cycloadduct.

-

Characterization: Confirm the structure and purity of the final product using the techniques outlined below. Determine the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC).

Characterization of Novel Pyrrolidine Derivatives

Unequivocal structural confirmation and purity assessment are paramount.[28][29] A combination of spectroscopic and analytical techniques must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of the molecule.[30][31][32] 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity and confirm the regiochemistry of the cycloaddition.[30]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition and molecular formula.[30][31]

-

Chromatography: HPLC and Gas Chromatography (GC) are used to assess the purity of the compound.[28][30] For chiral molecules, specialized chiral columns are used to separate and quantify the enantiomers, thus determining the enantiomeric excess.[28]

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which should be within ±0.4% of the calculated values for the proposed molecular formula, confirming sample purity.[28][29]

Future Directions and Conclusion

The pyrrolidine scaffold continues to be a fertile ground for drug discovery.[3] Future research will likely focus on several key areas:

-

Novel Synthetic Methodologies: The development of even more efficient, sustainable, and stereoselective methods, such as C-H activation and flow chemistry, will enable the rapid synthesis of complex pyrrolidine libraries.

-

New Therapeutic Targets: As our understanding of disease biology deepens, the pyrrolidine scaffold will be applied to novel and challenging targets, including protein-protein interactions and allosteric binding sites. For instance, recent research explores novel pyrrolidines as main protease (MPro) inhibitors for broad-spectrum antiviral applications, including coronaviruses.[33]

-

Bioisosteric Replacements: The pyrrolidine ring itself may be further modified or used as a bioisostere for other cyclic systems to fine-tune pharmacokinetic and pharmacodynamic properties.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. alfa-chemistry.com [alfa-chemistry.com]